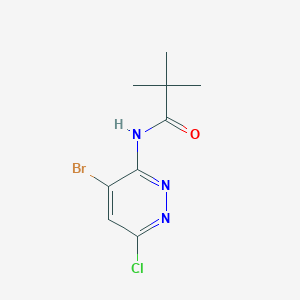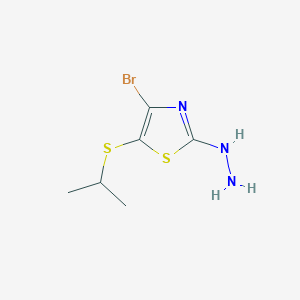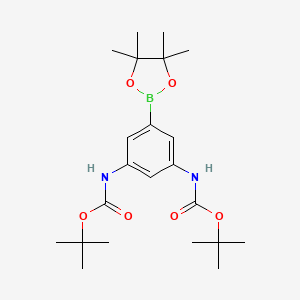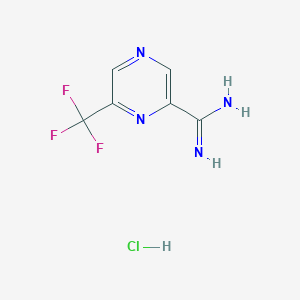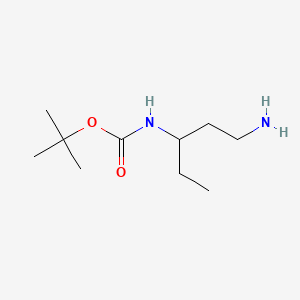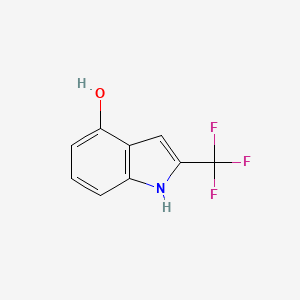
2-(trifluoromethyl)-1H-indol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)-1H-indol-4-ol is a compound that combines the indole structure with a trifluoromethyl group. Indole compounds are widely found in nature and are known for their bioactivity, making them valuable in medicine, food additives, and other fields . The trifluoromethyl group enhances the compound’s polarity, stability, and lipophilicity, which are desirable properties in pharmaceuticals and materials .
Métodos De Preparación
The synthesis of 2-(trifluoromethyl)-1H-indol-4-ol can be achieved through various methods. One efficient method involves the use of sodium trifluoromethanesulfinate (CF3SO2Na) under metal-free conditions, which selectively introduces the trifluoromethyl group to the indole at the C2 position . This method is advantageous due to its simplicity, cost-effectiveness, and low toxicity. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the consistent quality and yield of the compound.
Análisis De Reacciones Químicas
2-(Trifluoromethyl)-1H-indol-4-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)-1H-indol-4-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(trifluoromethyl)-1H-indol-4-ol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to specific receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
2-(Trifluoromethyl)-1H-indol-4-ol can be compared with other similar compounds, such as:
Trifluoromethylated indoles: These compounds share the trifluoromethyl group but may differ in the position of the group on the indole ring.
Fluorinated indoles: These compounds contain fluorine atoms but not necessarily the trifluoromethyl group.
Non-fluorinated indoles: These compounds lack fluorine atoms and may have different properties and applications.
The uniqueness of this compound lies in its combination of the indole structure with the trifluoromethyl group, which imparts specific properties that are valuable in various applications .
Propiedades
Fórmula molecular |
C9H6F3NO |
|---|---|
Peso molecular |
201.14 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-1H-indol-4-ol |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)8-4-5-6(13-8)2-1-3-7(5)14/h1-4,13-14H |
Clave InChI |
GDOWSDZUKGLJET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(N2)C(F)(F)F)C(=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4S,6R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B12952580.png)



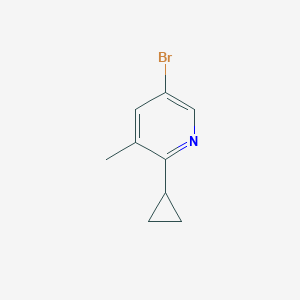
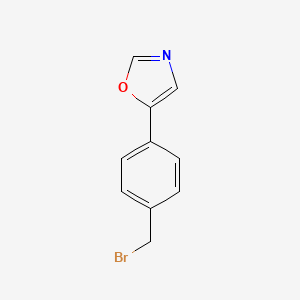
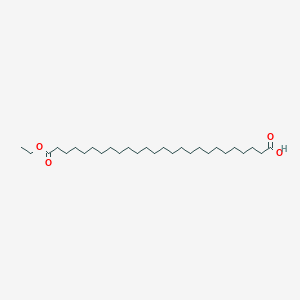
![5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol](/img/structure/B12952614.png)
![2-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B12952618.png)
